1,1,1,2,3,3-Hexafluoro-4-methylpentane

説明

It is produced by reacting hexafluoropropene (HFP) with propane or 2-methylpropane in the presence of di-tert-butyl peroxide (DTBP) as an initiator. Reaction conditions typically involve heating at 140°C for 24 hours, yielding 28% of the target compound alongside other fluorinated derivatives . Structural confirmation is achieved through ¹⁹F and ¹H NMR, as well as GLC/MS analyses, which identify it as a mono-adduct of HFP and hydrocarbons .

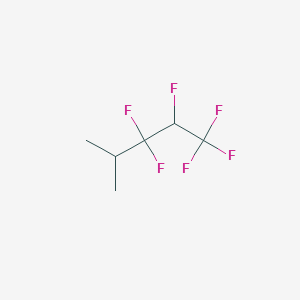

The compound’s molecular formula is C₆H₈F₆ (molar mass: ~194 g/mol), featuring a branched pentane backbone with six fluorine atoms and a methyl group at the 4-position. Its synthesis is highly dependent on reaction conditions; DTBP initiation significantly enhances conversion rates compared to γ-ray-initiated reactions .

特性

CAS番号 |

53072-71-2 |

|---|---|

分子式 |

C6H8F6 |

分子量 |

194.12 g/mol |

IUPAC名 |

1,1,1,2,3,3-hexafluoro-4-methylpentane |

InChI |

InChI=1S/C6H8F6/c1-3(2)5(8,9)4(7)6(10,11)12/h3-4H,1-2H3 |

InChIキー |

DIRVZUHAKXDFGZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C(C(F)(F)F)F)(F)F |

製品の起源 |

United States |

類似化合物との比較

Structural Isomers and Reaction Byproducts

The synthesis of 1,1,1,2,3,3-hexafluoro-4-methylpentane (Compound 28 ) often yields isomers and derivatives, including:

- 1,1,1,2,3,3-Hexafluorohexane (29): A minor isomer (3%) formed in reactions with propane. Its linear structure lacks the methyl branch, resulting in lower steric hindrance but reduced thermodynamic stability compared to 28 .

- 4,4-Dimethyl-1,1,1,2,3,3-hexafluoropentane (30) : The major product (62–80%) when 2-methylpropane is used as the hydrocarbon substrate. The additional methyl group at the 4-position increases branching, favoring higher yields due to enhanced radical stability during synthesis .

- 1,1,1,2,3,3-Hexafluoro-5-methylhexane (31) : A trace byproduct (3%) with a methyl group at the terminal position, highlighting the regioselectivity of HFP addition .

Table 1: Comparison of Structural Isomers

Fluorinated Ethers and Functionalized Derivatives

Compounds with ether or ketone functionalities differ in reactivity and applications:

- 1,1,1,2,3,3-Hexafluoro-3-(trifluoroethoxy)propane (CAS 993-95-3): An ether derivative with a trifluoroethoxy group. Its molecular formula (C₅H₃F₉O) and polar ether linkage make it suitable as a solvent or surfactant, contrasting with 28’s nonpolar alkane structure .

Table 2: Ether vs. Alkane Fluorocompounds

| Compound | Functional Group | Molar Mass (g/mol) | Applications | Reference |

|---|---|---|---|---|

| 28 | Alkane | 194 | Intermediate, solvents | |

| 993-95-3 | Ether | 282 | Surfactants | |

| 95842-03-8 | Bis-ether | 436 | Lubricants |

Fluorinated Ketones and Complex Derivatives

Ketone-containing fluorocompounds exhibit distinct chemical properties:

- 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one (CAS 649-65-0): A fluorinated hydroxyketone with applications in pharmaceuticals. Its polar carbonyl and hydroxyl groups enable hydrogen bonding, unlike 28 ’s inert alkane structure .

- Perfluoro-(isopropyl-1-methyl-2-oxapentyl) ketone (CAS 851535-00-7): A complex derivative with a molar mass of 482.07 g/mol. Its trifluoromethyl and ether groups enhance thermal stability, making it useful in high-temperature applications .

Table 3: Ketone vs. Alkane Fluorocompounds

Regulatory and Environmental Considerations

Fluorinated compounds often face regulatory scrutiny due to persistence and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。